![molecular formula C39H79N2O6P B10766982 N-hexadecanoylsphingosine-1-phosphocholine](/img/structure/B10766982.png)
N-hexadecanoylsphingosine-1-phosphocholine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hexadecanoylsphingosine-1-phosphocholine typically involves the acylation of sphingosine with hexadecanoic acid (palmitic acid) followed by phosphorylation . The reaction conditions often include the use of catalysts and specific solvents to facilitate the acylation and phosphorylation processes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-hexadecanoylsphingosine-1-phosphocholine can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized sphingomyelin derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the phosphate group or the sphingosine backbone.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce sphingomyelin derivatives with altered functional groups, while substitution reactions can yield modified sphingomyelin molecules .
Scientific Research Applications
Biological Significance
N-hexadecanoylsphingosine-1-phosphocholine is a critical component of cell membranes, particularly in the formation of lipid rafts that facilitate cellular signaling and membrane dynamics. Its role as a signaling molecule is highlighted in various studies, where it influences processes such as:
- Cell Growth and Differentiation : Sphingosine-1-phosphate (S1P), derived from sphingomyelin, has been shown to regulate cell proliferation and differentiation in various cell types, including osteoblasts and endothelial cells .
- Vascular Regulation : S1P acts as a vasodilator in certain contexts, promoting endothelial nitric oxide synthesis and influencing vascular tone .
Drug Delivery Systems
This compound has been incorporated into lipid-based formulations for the delivery of therapeutic agents, particularly nucleic acids. Its ability to form stable lipid particles enhances the encapsulation efficiency and bioavailability of drugs . Key advantages include:
- Enhanced Stability : The lipid formulations provide protection for nucleic acids against enzymatic degradation.
- Targeted Delivery : Modifications to sphingomyelin can facilitate targeted delivery to specific tissues or cells, improving therapeutic outcomes.
Cancer Therapy
Research indicates that sphingomyelin derivatives can be utilized in cancer therapies due to their ability to modulate apoptosis and cell survival pathways. For instance:
- Induction of Apoptosis : Certain sphingolipid metabolites have been shown to induce apoptosis in cancer cells, making them potential candidates for anticancer therapies .
- Combination Therapies : Sphingomyelin formulations are being explored in combination with other chemotherapeutic agents to enhance efficacy while reducing side effects.
Sphingosine 1-Phosphate in Bone Remodeling
A study demonstrated that S1P plays a dual role in bone metabolism by influencing osteoclastogenesis and osteoblast function. Increased levels of S1P were associated with enhanced proliferation rates in osteoblasts, suggesting its potential application in treating osteoporosis .
Antimicrobial Properties
Recent investigations into the antimicrobial activities of sphingolipid derivatives revealed promising results against various bacterial strains, indicating their potential as novel antimicrobial agents .
Mechanism of Action
N-hexadecanoylsphingosine-1-phosphocholine exerts its effects primarily through its role in cell membrane structure. It interacts with other lipids and proteins in the membrane, influencing membrane fluidity and signaling pathways . The molecular targets include various membrane-bound receptors and enzymes involved in signal transduction .
Comparison with Similar Compounds
Similar Compounds
N-palmitoylsphingosine-1-phosphocholine: Similar in structure but with different acyl chain length.
Sphingosine-1-phosphate: A related compound with a phosphate group but lacking the hexadecanoyl group.
Uniqueness
N-hexadecanoylsphingosine-1-phosphocholine is unique due to its specific acyl chain length and its role in the myelin sheath, which distinguishes it from other sphingomyelins and related compounds .
Biological Activity
N-hexadecanoylsphingosine-1-phosphocholine (also known as N-palmitoylsphingomyelin) is a bioactive sphingolipid that plays a significant role in various biological processes. This article explores its biological activity, mechanisms of action, and potential therapeutic implications, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a hexadecanoyl (palmitoyl) fatty acid chain attached to a sphingosine backbone with a phosphocholine head group. Its molecular formula is C39H79N2O6P .
Property | Value |
---|---|
Molecular Weight | 665.02 g/mol |
Chemical Formula | C39H79N2O6P |
Classification | Sphingomyelin |
1. Cell Membrane Structure and Function
This compound is a crucial component of cell membranes, particularly in myelin sheaths surrounding nerve cells. It contributes to membrane fluidity and integrity, influencing cellular signaling pathways.
2. Role in Cell Signaling
Research indicates that sphingolipids like this compound are involved in signaling pathways that regulate cell growth, differentiation, and apoptosis. They can act as second messengers in various cellular processes.
3. Platelet Aggregation
Studies have shown that sphingolipids can induce platelet aggregation, similar to platelet-activating factor (PAF). For instance, acetylated derivatives of sphingosylphosphorylcholine demonstrated significant platelet aggregation at micromolar concentrations . This suggests that this compound may also exhibit similar activities under certain conditions.
The biological activity of this compound is mediated through several mechanisms:
- Receptor Interaction : It interacts with specific receptors on the cell surface, influencing various intracellular signaling cascades.
- Calmodulin and Protein Kinase C Involvement : The activity of this compound may involve calmodulin and protein kinase C pathways, which are critical for many cellular responses .
Study 1: Platelet Aggregation
A study conducted on washed rabbit platelets demonstrated that N-acetyl derivatives of sphingolipids could induce serotonin release and ATP release, leading to monophasic aggregation at concentrations ranging from 10−8 to 10−6 M. Higher concentrations inhibited this aggregation, indicating a complex interaction with PAF receptors .
Study 2: Glycogenolysis in Tetrahymena
In a separate experiment using Tetrahymena pyriformis cells, it was shown that these sphingolipid derivatives stimulated glycogenolysis, further supporting their role in metabolic processes beyond platelet activation .
Therapeutic Implications
Given its involvement in critical cellular functions and signaling pathways, this compound holds potential therapeutic applications:
- Neurological Disorders : Due to its role in myelin structure and function, it may be explored for therapeutic strategies in demyelinating diseases such as multiple sclerosis.
- Cardiovascular Health : Its effects on platelet aggregation suggest potential applications in managing thrombotic disorders.
Properties
IUPAC Name |
[2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H79N2O6P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-38(42)37(36-47-48(44,45)46-35-34-41(3,4)5)40-39(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h30,32,37-38,42H,6-29,31,33-36H2,1-5H3,(H-,40,43,44,45) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWKUXQNLWDTSLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])OCC[N+](C)(C)C)C(C=CCCCCCCCCCCCCC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H79N2O6P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
703.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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